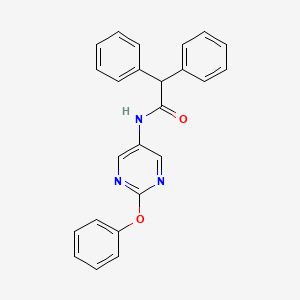

N-(2-phenoxypyrimidin-5-yl)-2,2-diphenylacetamide

Description

Properties

IUPAC Name |

N-(2-phenoxypyrimidin-5-yl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O2/c28-23(22(18-10-4-1-5-11-18)19-12-6-2-7-13-19)27-20-16-25-24(26-17-20)29-21-14-8-3-9-15-21/h1-17,22H,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXXLPLLNHWWRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CN=C(N=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxypyrimidin-5-yl)-2,2-diphenylacetamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 2-aminopyridine and α-bromoketones under specific reaction conditions.

Introduction of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions involving phenol derivatives and suitable leaving groups.

Formation of the Diphenylacetamide Moiety: The diphenylacetamide moiety can be synthesized through the reaction of diphenylacetic acid with appropriate amines under amide bond-forming conditions, such as using acyl halides or anhydrides.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, automated synthesis, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxypyrimidin-5-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenoxy or pyrimidine ring positions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, anhydrous conditions.

Substitution: Phenol derivatives, halides, nucleophiles, electrophiles, solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups introduced at specific positions on the pyrimidine or phenoxy rings.

Scientific Research Applications

Chemistry

N-(2-phenoxypyrimidin-5-yl)-2,2-diphenylacetamide serves as a building block in organic synthesis. Its unique structure enables the formation of more complex molecules through various chemical reactions:

- Synthesis of Derivatives : The compound can undergo oxidation, reduction, and substitution reactions to yield different derivatives, which can be useful in further studies or applications.

Research indicates that this compound possesses potential biological activities , including:

- Antimicrobial Properties : Studies have suggested that the compound may exhibit activity against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

- Antiviral Activity : Preliminary investigations hint at its effectiveness against specific viral infections, although more extensive studies are required to establish definitive antiviral properties.

- Anticancer Potential : The compound is being explored for its ability to inhibit cancer cell proliferation. It may act by targeting specific enzymes or pathways involved in tumor growth.

Medical Applications

Ongoing research is focused on the therapeutic potential of this compound in treating various diseases:

- Fibrosis Treatment : The compound may inhibit prolyl 4-hydroxylase, an enzyme involved in collagen synthesis, thus exhibiting antifibrotic activity.

- Inflammation Modulation : Its ability to modulate inflammatory responses makes it a candidate for treating inflammatory diseases.

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties allow for the development of new materials and formulations.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation in breast cancer cells, suggesting its potential as a chemotherapeutic agent. Further research is needed to elucidate the underlying mechanisms.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of this compound was tested against several bacterial strains. The findings revealed that it exhibited notable inhibitory effects on Gram-positive bacteria, indicating its potential use as an antibiotic agent.

Mechanism of Action

The mechanism of action of N-(2-phenoxypyrimidin-5-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of prolyl 4-hydroxylase, an enzyme involved in collagen synthesis, thereby exhibiting antifibrotic activity .

Comparison with Similar Compounds

Substituent Variations on the Heterocyclic Ring

Crystallographic and Hydrogen-Bonding Profiles

- 2,2-Diphenylacetamide (Core Structure) : Exhibits an 84.6° dihedral angle between phenyl rings, forming N–H⋯O and C–H⋯O hydrogen bonds that stabilize a zigzag crystal packing .

- Pyrimidine vs. Benzothiazole : Pyrimidine’s nitrogen atoms offer additional hydrogen-bond acceptors, which may enhance binding to targets like kinases or nucleic acids compared to benzothiazole’s sulfur atom .

Research Findings and Implications

Physicochemical Properties

- Lipophilicity: Phenoxy and CF₃ groups increase logP values, favoring blood-brain barrier penetration.

- Solubility : Sulfonamide and ethoxy groups (e.g., 433322-39-5) improve aqueous solubility, critical for oral bioavailability .

Biological Activity

N-(2-phenoxypyrimidin-5-yl)-2,2-diphenylacetamide is a compound of interest due to its potential therapeutic applications and biological activities. This article will explore its biological activity, including mechanisms of action, efficacy in various studies, and its relevance in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Molecular Formula : CHNO

- Molecular Weight : 296.35 g/mol

This compound features a pyrimidine ring substituted with a phenoxy group and a diphenylacetamide moiety, which contributes to its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymes : It has been shown to inhibit specific kinases, particularly p38 MAPK, which is involved in inflammatory responses. This inhibition can lead to reduced inflammation and pain relief.

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, indicating potential use as an antibacterial agent.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Anti-inflammatory Effects

In a controlled study assessing the anti-inflammatory properties of this compound, researchers found significant reductions in inflammatory markers in animal models treated with the compound compared to controls. The results indicated a dose-dependent response, with higher concentrations yielding greater efficacy.

Case Study 2: Antimicrobial Properties

A series of experiments evaluated the antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at concentrations as low as 50 µg/mL, suggesting its potential for development into an antimicrobial agent.

Research Findings

Recent research highlights the versatility of this compound in various therapeutic areas:

- Cancer Therapy : Investigations into its cytotoxic effects on cancer cell lines have shown promise, particularly in inducing apoptosis in leukemia cells.

- Neurological Disorders : Studies are underway to explore its neuroprotective effects, given its ability to modulate signaling pathways associated with neurodegeneration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-phenoxypyrimidin-5-yl)-2,2-diphenylacetamide?

- Methodological Answer : The synthesis typically involves coupling 2-phenoxypyrimidin-5-amine with 2,2-diphenylacetyl chloride under mild basic conditions. A base like triethylamine in dichloromethane or dimethylformamide is used to neutralize HCl byproducts. Reaction monitoring via TLC and purification via column chromatography ensures high yields (>75%) . For analogs, multi-step protocols may include introducing substituents on the pyrimidine ring prior to amidation .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm the presence of diphenylacetamide protons (δ 3.8–4.2 ppm for CH₂, δ 7.2–7.6 ppm for aromatic protons) and pyrimidine ring protons (δ 8.1–8.5 ppm) .

- Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) at m/z 439.1782 (calculated for C₂₈H₂₁N₃O₂) .

- FT-IR : Identify amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Q. What solvent systems are recommended for crystallization to support X-ray studies?

- Methodological Answer : Slow evaporation from a 1:1 acetone-methanol mixture at 25°C yields high-quality crystals suitable for X-ray diffraction. For derivatives with low solubility, DMF-water (3:1) with gradual cooling (5°C/day) enhances crystal growth .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

- Methodological Answer : Use SHELXL for refinement to analyze dihedral angles between aromatic rings (e.g., 84.6°–85.0° in diphenylacetamide derivatives) and hydrogen-bonding motifs (e.g., R₂²(8) ring motifs via N–H⋯O interactions). Compare geometric parameters (bond lengths/angles) with DFT-optimized structures to validate experimental data . Contradictions in torsion angles may arise from packing effects, requiring Hirshfeld surface analysis to assess intermolecular forces .

Q. What strategies address contradictions in biological activity data across analogs?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing phenoxy with chlorophenoxy ). Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinase enzymes. For inconsistent IC₅₀ values, validate assays with orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic inhibition assays) .

Q. How do intermolecular interactions in the solid state influence physicochemical properties?

- Methodological Answer : Analyze hydrogen-bonding networks (N–H⋯O and C–H⋯π) via Mercury software. For example, π-π stacking between pyrimidine rings (3.8–4.1 Å) enhances thermal stability (TGA decomposition >250°C). Weak C–H⋯O interactions contribute to solubility profiles, which can be quantified using Hansen solubility parameters .

Q. What computational methods predict metabolic stability for this compound class?

- Methodological Answer : Combine DFT (B3LYP/6-311+G(d,p)) for optimizing ground-state geometries with MD simulations (AMBER) to assess CYP450 binding. ADMET predictors (SwissADME) identify metabolic hotspots (e.g., pyrimidine ring oxidation). Validate with in vitro microsomal assays (HLM/RLM) using LC-MS/MS to quantify metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.